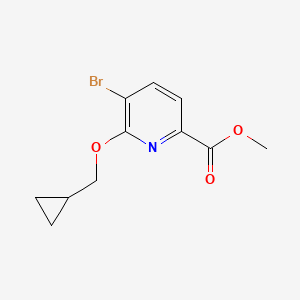

5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester

CAS No.: 1415899-20-5

Cat. No.: VC3105820

Molecular Formula: C11H12BrNO3

Molecular Weight: 286.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415899-20-5 |

|---|---|

| Molecular Formula | C11H12BrNO3 |

| Molecular Weight | 286.12 g/mol |

| IUPAC Name | methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C11H12BrNO3/c1-15-11(14)9-5-4-8(12)10(13-9)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | ZOCVYDBVGCMDHA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=C(C=C1)Br)OCC2CC2 |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)Br)OCC2CC2 |

Introduction

Chemical Identity and Physical Properties

5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester, registered with CAS number 1415899-20-5, is a substituted pyridine derivative characterized by a bromine atom, cyclopropylmethoxy group, and methyl ester functionality at specific positions on the pyridine ring. The compound exhibits distinctive physicochemical properties that contribute to its versatility in various applications.

Basic Chemical Parameters

Table 1 summarizes the fundamental chemical parameters of 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester.

| Parameter | Value |

|---|---|

| CAS Registry Number | 1415899-20-5 |

| IUPAC Name | methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylate |

| Molecular Formula | C₁₁H₁₂BrNO₃ |

| Molecular Weight | 286.12 g/mol |

| InChI | InChI=1S/C11H12BrNO3/c1-15-11(14)9-5-4-8(12)10(13-9)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |

| InChI Key | ZOCVYDBVGCMDHA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)Br)OCC2CC2 |

Structural Features

The structure of 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester includes several key functional groups that contribute to its chemical reactivity and biological properties:

-

Pyridine ring: Forms the core heterocyclic structure

-

Bromine atom: Located at position 5 of the pyridine ring

-

Cyclopropylmethoxy group: Attached at position 6

-

Carboxylic acid methyl ester: Located at position 2

The presence of these functional groups creates a unique electronic distribution that influences the compound's interactions with biological targets.

Biological Activities

Antimicrobial Properties

5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester has demonstrated significant antimicrobial activity in research studies. The compound exhibits potent effects against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

The mechanism of antimicrobial activity appears to involve:

-

Disruption of bacterial cell wall synthesis

-

Interference with key metabolic pathways essential for bacterial survival

These properties make the compound a promising candidate for development as an antimicrobial agent, particularly in contexts where resistance to existing antibiotics is a concern.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester has shown anti-inflammatory potential in preliminary studies. Research indicates that the compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting possible applications in treating inflammatory conditions.

The dual antimicrobial and anti-inflammatory properties create an interesting profile that may be valuable in addressing conditions where both infection and inflammation are present.

Applications in Research and Development

Medicinal Chemistry Applications

The unique structural features and biological activities of 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester make it valuable in medicinal chemistry research. The compound serves as:

-

A potential lead compound for new antimicrobial agents

-

A scaffold for developing anti-inflammatory drugs

-

A structural building block for more complex bioactive molecules

The presence of the bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, enabling the creation of libraries of derivatives for structure-activity relationship studies.

Agricultural Applications

In agricultural chemistry, 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester and its derivatives show potential applications as:

-

Crop protection agents due to their antimicrobial properties

-

Lead structures for developing novel herbicides

-

Components in formulations designed to enhance plant health

The compound's antimicrobial activity against plant pathogens makes it a candidate for developing new approaches to crop protection that may help address challenges of resistance to existing agricultural chemicals.

Materials Science Applications

Beyond biological applications, 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester has potential uses in materials science. The compound's structure allows for incorporation into polymer matrices, potentially enhancing properties such as:

-

Thermal stability

-

Resistance to degradation

-

Specific functional characteristics derived from the pyridine structure

Research suggests that materials incorporating this compound may show improved resistance to thermal degradation, making them suitable for high-performance applications.

Structure-Activity Relationships

Understanding the relationship between the structure of 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester and its biological activities is essential for rational design of derivatives with enhanced properties. Key structural features that influence activity include:

-

The position of the bromine atom on the pyridine ring

-

The nature of the cyclopropylmethoxy substituent

-

The presence of the methyl ester group

Modifications to these structural elements can significantly alter the compound's biological profile, potentially enhancing desired activities or reducing unwanted effects.

Analytical Methods for Detection and Characterization

Accurate detection and characterization of 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester are essential for research and quality control. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

These methods enable researchers to confirm the identity, assess the purity, and quantify the compound in various matrices.

Research Status and Future Perspectives

Current research on 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester is focused on several key areas:

-

Expanding understanding of its antimicrobial spectrum and mechanism of action

-

Developing more efficient synthetic routes to the compound and its derivatives

-

Exploring structure-activity relationships to optimize biological properties

-

Investigating potential applications in drug discovery and materials science

Future research directions may include:

-

Comprehensive evaluation of pharmacokinetic properties

-

In vivo studies to assess efficacy in relevant disease models

-

Development of formulations suitable for specific applications

-

Exploration of synergistic effects with other bioactive compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume